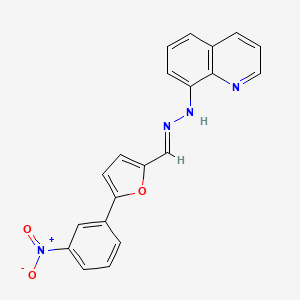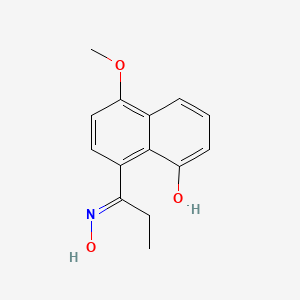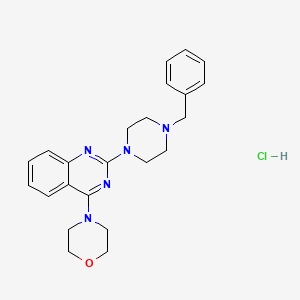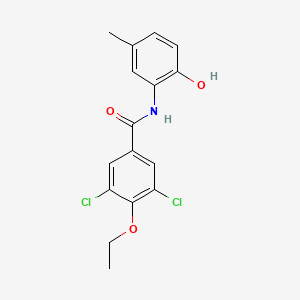
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone, also known as NQH, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
Scientific Research Applications
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been studied for its potential applications in various scientific fields. In the field of medicine, 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been investigated for its anti-cancer properties. Studies have shown that 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes. Additionally, 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been found to inhibit the growth of tumor cells in animal models.
In biochemistry, 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been used as a fluorescent probe to detect metal ions such as copper and zinc. The fluorescence of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone changes in the presence of these metal ions, allowing for their detection and quantification. 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has also been studied for its potential applications in materials science, particularly as a building block for the synthesis of metal-organic frameworks.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been found to have various biochemical and physiological effects. In vitro studies have shown that 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone in lab experiments is its solubility in organic solvents, which allows for easy handling and manipulation. Additionally, 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been found to be relatively stable under various conditions, making it suitable for long-term storage. However, one limitation of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone. One area of research is the development of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone-based fluorescent probes for the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone and its potential applications in medicine and biochemistry. Finally, the synthesis of novel derivatives of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone may lead to the development of compounds with improved properties and applications.
Synthesis Methods
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone involves the reaction of 5-(3-nitrophenyl)-2-furaldehyde and 8-hydroxyquinoline in the presence of hydrazine hydrate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. The purity of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone can be confirmed using various analytical techniques, including thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
properties
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-24(26)16-7-1-5-15(12-16)19-10-9-17(27-19)13-22-23-18-8-2-4-14-6-3-11-21-20(14)18/h1-13,23H/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPYEMILCSOMDK-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]quinolin-8-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)


![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)
![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)
